
1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide, also known as CPP-DPPC, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been studied for its pharmacological effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of CPP-DPCC is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of the sigma-1 receptor. The sigma-1 receptor is known to be involved in the regulation of various cellular processes, including ion channel activity, neurotransmitter release, and intracellular signaling.
Biochemical and physiological effects:
CPP-DPCC has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors. CPP-DPCC has also been shown to increase the release of various neurotransmitters, including dopamine and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPP-DPCC in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various cellular processes. However, one of the limitations of using CPP-DPCC is its relatively low selectivity for the sigma-1 receptor, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on CPP-DPCC. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy and safety of CPP-DPCC in these conditions. Another area of interest is the development of more selective sigma-1 receptor ligands, which could help to elucidate the role of this receptor in various cellular processes.
Métodos De Síntesis
The synthesis of CPP-DPCC involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the preparation of 1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-(3,3-diphenylpropyl) piperidine to yield CPP-DPCC.
Aplicaciones Científicas De Investigación
CPP-DPCC has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that this compound has a high affinity for the sigma-1 receptor, which is known to play a crucial role in the regulation of neuronal function. CPP-DPCC has been shown to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O/c33-28(24-16-19-32(20-17-24)27-14-13-26(30-31-27)23-11-12-23)29-18-15-25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,13-14,23-25H,11-12,15-20H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUDPUYFGZAUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


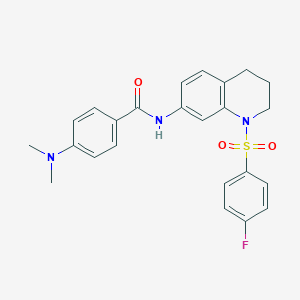
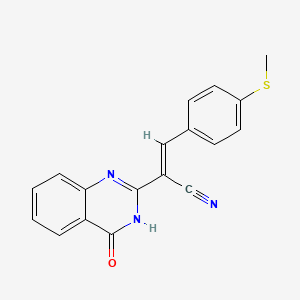
![N-[1-(3,4-Dimethylphenyl)ethyl]-2-[(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]acetamide](/img/structure/B2791511.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2791513.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2791516.png)
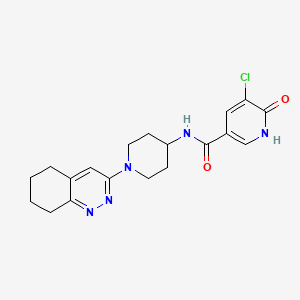
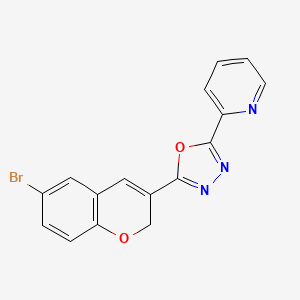



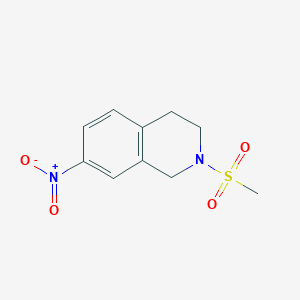
![(3aR)-6-acetyl-5-(2-hydroxyphenyl)-3a-methylhexahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2791528.png)